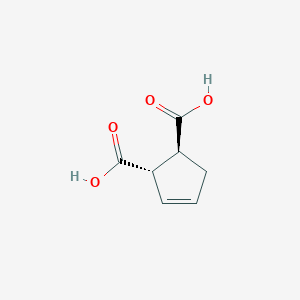
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral organic compound with a cyclopentene ring structure substituted with two carboxylic acid groups at the 1 and 2 positions
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentene: One common synthetic route involves the oxidation of cyclopentene to form cyclopentene-1,2-dicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Chiral Resolution: To obtain the (1S,2S)-enantiomer, chiral resolution techniques can be employed. This involves the separation of enantiomers using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be used to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the double bond in the cyclopentene ring to a diol or further oxidizing the carboxylic acid groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are used.
Major Products Formed:
Oxidation: Cyclopentane-1,2-diol, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol, cyclopentene-1,2-dicarboxylic aldehyde.
Substitution: Cyclopentene-1,2-dicarboxylic acid methyl ester, cyclopentene-1,2-dicarboxylic acid amide.
Aplicaciones Científicas De Investigación
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Cyclopentene-1,2-dicarboxylic acid: Similar structure but without the stereochemistry.
Cyclopentane-1,2-dicarboxylic acid: Similar but fully saturated ring structure.
Cyclohexene-1,2-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness: (1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for applications requiring precise molecular recognition and activity.
Propiedades
Número CAS |
733748-94-2 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
IBSNFLVUBSCLPL-WHFBIAKZSA-N |
SMILES isomérico |
C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES canónico |
C1C=CC(C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


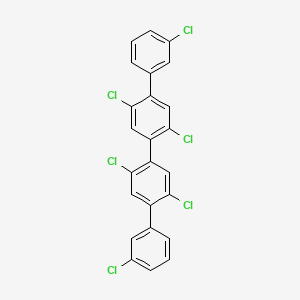
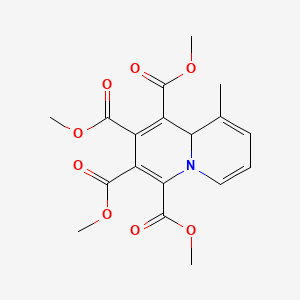
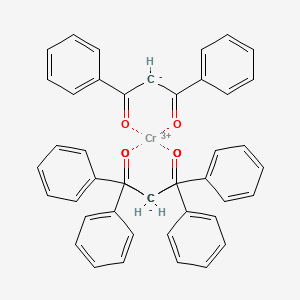
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
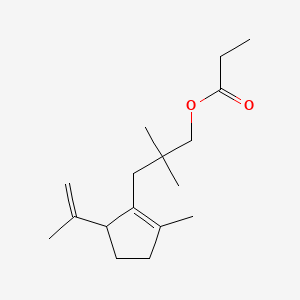

![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
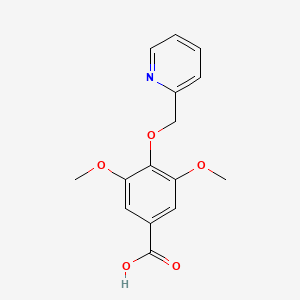
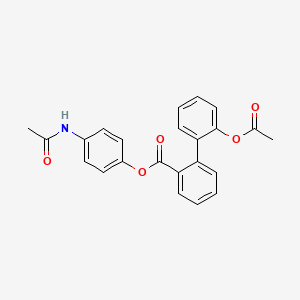

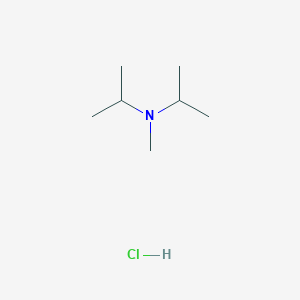
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
